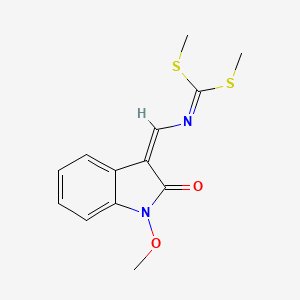
Wasalexin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wasalexin b belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Wasalexin b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, wasalexin b is primarily located in the cytoplasm. Outside of the human body, wasalexin b can be found in brassicas and wasabi. This makes wasalexin b a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Metabolism in Plant Pathogens
Wasalexin B, a crucifer phytoalexin, plays a significant role in plant defense against pathogens. In a study by Pedras and Suchý (2006), the metabolism of wasalexins A and B was explored in the context of their interaction with Leptosphaeria maculans, a fungal plant pathogen. This study showed that the fungal isolates could metabolize and detoxify wasalexin B through hydrolysis followed by reduction. This process is crucial for understanding the fungal resistance mechanisms and the plant-pathogen interactions at a molecular level (Pedras & Suchý, 2006).
UV-Induced Phytoalexin Production
Pedras, Zheng, Schatte, and Adio (2009) examined how UV-radiation influences the production of wasalexin B in Thellungiella halophila. Their findings revealed that UV-radiation significantly increases the quantities of wasalexins, including wasalexin B. This indicates that environmental factors like UV-radiation can enhance the production of wasalexin B in plants, possibly as a defense mechanism against stressors (Pedras et al., 2009).
Phytoalexin Synthesis Pathways
A study by Pedras and Adio (2008) explored the production of phytoalexins in Thellungiella halophila and Arabidopsis thaliana. The findings revealed that Thellungiella halophila produces wasalexins A and B under abiotic elicitation. This study is crucial for understanding the genetic and biochemical pathways involved in wasalexin B synthesis in different plant species (Pedras & Adio, 2008).
Eigenschaften
Molekularformel |
C13H14N2O2S2 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(3Z)-3-[[bis(methylsulfanyl)methylideneamino]methylidene]-1-methoxyindol-2-one |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-15-11-7-5-4-6-9(11)10(12(15)16)8-14-13(18-2)19-3/h4-8H,1-3H3/b10-8- |
InChI-Schlüssel |
JJQPWCPYNJNWID-NTMALXAHSA-N |
Isomerische SMILES |
CON1C2=CC=CC=C2/C(=C/N=C(SC)SC)/C1=O |
Kanonische SMILES |
CON1C2=CC=CC=C2C(=CN=C(SC)SC)C1=O |
Synonyme |
wasalexin A wasalexin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



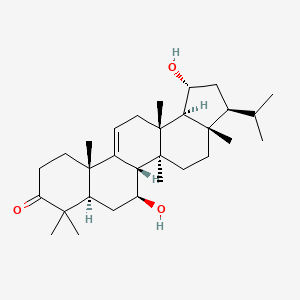
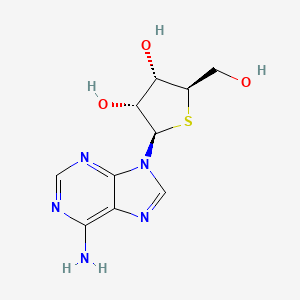
![methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate](/img/structure/B1249097.png)

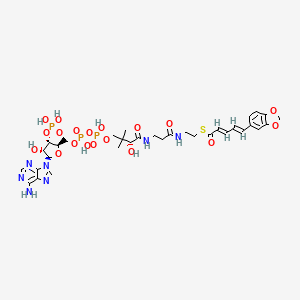


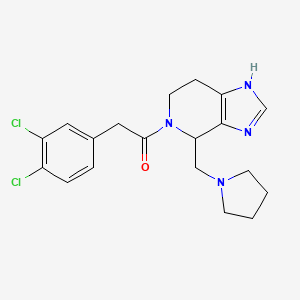

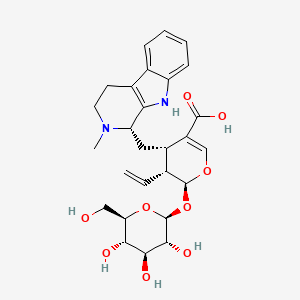
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)
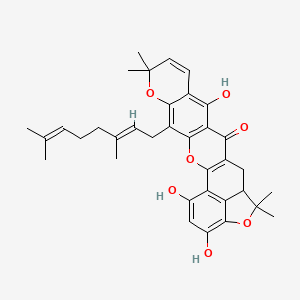
![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)
